SKLB4771

Description

Properties

IUPAC Name |

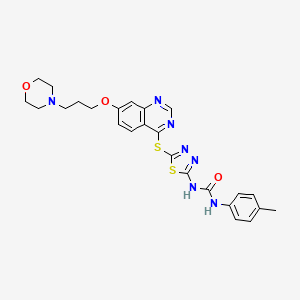

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXFSTAQMOENSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SKLB4771: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of Acute Myeloid Leukemia (AML).

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the FLT3 receptor tyrosine kinase.[1] Activating mutations in the FLT3 gene are prevalent in AML and lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells. This compound exerts its therapeutic effect by binding to the ATP-binding site of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.[1]

Quantitative Efficacy and Selectivity

This compound has demonstrated high potency against FLT3 and selectivity over other kinases in various assays. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| FLT3 | 10 |

| Flt4 (VEGFR3) | 3,700 |

| Aurora A | 1,500 |

| c-kit | 6,800 |

| FMS | 2,800 |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FLT3 Status | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia | ITD-mutant | 6 |

| Jurkat | Acute T-cell Leukemia | Wild-type | 3,050 |

| Ramos | Burkitt's Lymphoma | Wild-type | 6,250 |

| PC-9 | Non-small Cell Lung Cancer | Wild-type | 3,720 |

| H292 | Mucoepidermoid Carcinoma | Wild-type | 6,940 |

| A431 | Epidermoid Carcinoma | Wild-type | 8,910 |

Data sourced from MedchemExpress.[1]

Signaling Pathway Inhibition

This compound effectively downregulates the phosphorylation of FLT3 and key downstream signaling molecules, primarily the STAT5 and ERK pathways. This inhibition disrupts the signaling cascade that promotes cell proliferation and survival in FLT3-mutated cancer cells.

Figure 1. This compound inhibits FLT3 autophosphorylation, blocking downstream STAT5 and ERK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

FLT3 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against FLT3.

Workflow Diagram:

Figure 2. Workflow for a typical in vitro FLT3 kinase inhibition assay.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

FLT3 peptide substrate (e.g., a generic tyrosine kinase substrate)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 2.5 µL of the FLT3 enzyme solution to each well of a 384-well plate.

-

Add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (final concentration of ATP is typically at or near the Km for FLT3).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the remaining ATP (and thus, kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

Cell Viability Assay (Cell-Based Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on the FLT3-ITD positive AML cell line, MV4-11.

Workflow Diagram:

Figure 3. Workflow for determining the IC50 of this compound in a cell-based viability assay.

Materials:

-

MV4-11 cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well cell culture plates

Procedure:

-

Seed MV4-11 cells at a density of 1 x 10⁴ cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions or DMSO (vehicle control) to the cells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol details the procedure to detect the phosphorylation status of FLT3, STAT5, and ERK in MV4-11 cells following treatment with this compound.

Procedure:

-

Seed MV4-11 cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in a mouse xenograft model of AML.

Table 3: In Vivo Efficacy of this compound in a Rat Pharmacokinetic Study

| Parameter | Value |

| Dose (mg/kg) | 40 (i.p.) |

| Cmax (µg/mL) | 5.31 |

| Tmax (h) | 1.0 |

| T½ (h) | 13.9 |

| AUCmax (h·µg/mL) | 21.86 |

| CLobs (L/h/kg) | 2.21 |

Data sourced from MedchemExpress.[1]

Experimental Model:

In a typical in vivo study, immunodeficient mice are subcutaneously or intravenously inoculated with MV4-11 cells. Once tumors are established, the mice are treated with this compound (e.g., 20-100 mg/kg, intraperitoneally, once daily for 21 days) or a vehicle control.[1] Tumor growth is monitored regularly, and at the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm target engagement in vivo.

Conclusion

This compound is a potent and selective inhibitor of FLT3 with promising preclinical activity against FLT3-mutated AML. Its mechanism of action is centered on the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent inhibition of cancer cell proliferation and survival. The data presented in this guide support the continued investigation of this compound as a potential therapeutic agent for AML.

References

The Discovery and Synthesis of SKLB4771: A Potent and Selective FLT3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKLB4771, also known as FLT3-IN-1, has emerged as a significant small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this potent and selective FLT3 inhibitor. This document outlines the detailed synthetic route, in-depth experimental protocols for its biological characterization, and a summary of its key quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.

Discovery and Rationale

This compound was developed through a structure-activity relationship (SAR) study aimed at optimizing a previously identified class of 2-(quinazolin-4-ylthio)thiazole derivatives. The lead compound exhibited modest activity, prompting further investigation to enhance its potency and drug-like properties. The discovery of this compound, chemically named 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-yl}-3-p-tolylurea, was the result of systematic modifications to the core scaffold. These modifications led to a compound with significantly improved inhibitory activity against FLT3 kinase and potent anti-proliferative effects in FLT3-driven cancer cell lines.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the quinazoline core, followed by the addition of the thiadiazole moiety and the final urea linkage. The detailed synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-yl}-3-p-tolylurea (this compound)

This protocol is adapted from the synthetic route described by Li WW, et al. in the Journal of Medicinal Chemistry, 2012.

Step 1: Synthesis of 7-hydroxy-3H-quinazoline-4-thione A mixture of 2-amino-4-hydroxybenzoic acid and formamide is heated at 150-160 °C for 4 hours. The resulting solid is cooled, filtered, and washed to yield 7-hydroxy-3H-quinazolin-4-one. This intermediate is then refluxed with phosphorus pentasulfide in pyridine to afford 7-hydroxy-3H-quinazoline-4-thione.

Step 2: Synthesis of 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione To a solution of 7-hydroxy-3H-quinazoline-4-thione in a suitable solvent such as DMF, is added potassium carbonate, followed by 4-(3-chloropropyl)morpholine. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The product is then isolated by precipitation and filtration.

Step 3: Synthesis of 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-ylamine 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione is reacted with 2-amino-5-bromo-1,3,4-thiadiazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 4: Synthesis of this compound To a solution of 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-ylamine in an anhydrous solvent such as dichloromethane, is added p-tolyl isocyanate. The reaction is stirred at room temperature until completion. The final product, this compound, is purified by column chromatography or recrystallization.

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency and selectivity as an FLT3 inhibitor.

FLT3 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the FLT3 kinase.

-

Reagents and Materials: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the FLT3 enzyme, the substrate, and the assay buffer. c. Add the diluted this compound or DMSO (as a control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cancer cells that are dependent on FLT3 signaling, such as the human acute myeloid leukemia cell line MV4-11, which harbors an FLT3 internal tandem duplication (ITD) mutation.

-

Cell Culture: MV4-11 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37 °C in a humidified atmosphere with 5% CO2.

-

Procedure: a. Seed MV4-11 cells in a 96-well plate at a predetermined density. b. Prepare a serial dilution of this compound in the culture medium. c. Treat the cells with the diluted this compound or vehicle control (DMSO). d. Incubate the plate for a specified period (e.g., 72 hours). e. Assess cell viability using a suitable method, such as the MTT assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis of FLT3 Signaling Pathway

Western blotting is used to investigate the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins, STAT5 and ERK.

-

Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of this compound for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). b. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, and ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Target/Cell Line | IC50/GI50 (nM) |

| FLT3 Kinase Inhibition | FLT3 | 10 |

| Cell Proliferation | MV4-11 (FLT3-ITD) | 15 |

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Dose (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| 50 | 21 | Significant |

| 100 | 21 | Tumor Regression |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Tmax (h) | 2.0 |

| Cmax (ng/mL) | 1500 |

| AUC (ng·h/mL) | 8500 |

| T1/2 (h) | 6.5 |

Conclusion

This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative activity in FLT3-mutated AML cells. Its discovery was a result of a systematic SAR optimization process. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers working on the development of novel kinase inhibitors. The promising in vitro and in vivo data for this compound underscore its potential as a therapeutic agent for the treatment of AML and other diseases driven by aberrant FLT3 signaling. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Biological Identification of SKLB4771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification of SKLB4771, a potent and selective small molecule inhibitor. This document details the experimental methodologies employed to identify its primary target, quantify its activity, and elucidate its mechanism of action at a cellular level. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Executive Summary

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary target, FLT3, as well as a panel of other kinases to determine its selectivity. Furthermore, its anti-proliferative effects have been assessed in various cancer cell lines.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 (nM) |

| FLT3 | 10 |

| Flt4 | 3,700 |

| Aurora A | 1,500 |

| c-Kit | 6,800 |

| FMS | 2,800 |

Data compiled from publicly available datasheets.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FLT3 Status | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.006 |

| Jurkat | T-cell Leukemia | Not FLT3-driven | 3.05 |

| Ramos | Burkitt's Lymphoma | Not FLT3-driven | 6.25 |

| PC-9 | Non-small Cell Lung Cancer | Not FLT3-driven | 3.72 |

| H292 | Mucoepidermoid Carcinoma | Not FLT3-driven | 6.94 |

| A431 | Epidermoid Carcinoma | Not FLT3-driven | 8.91 |

Data compiled from publicly available datasheets.

Experimental Protocols

The following sections detail the likely methodologies used to identify and characterize the biological target of this compound. These are based on standard practices in the field and information inferred from available data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 and other kinases.

Methodology: A common method for this is a radiometric kinase assay or a fluorescence-based assay.

-

Reagents: Recombinant human FLT3 kinase domain, appropriate substrate (e.g., a synthetic peptide), ATP (radiolabeled with ³²P or ³³P for radiometric assay), this compound, kinase reaction buffer, and detection reagents.

-

Procedure:

-

This compound is serially diluted to a range of concentrations.

-

The recombinant FLT3 kinase is incubated with the various concentrations of this compound in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate and radiolabeled ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology: A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: MV4-11 (FLT3-ITD positive) and other control cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the resulting colored solution is measured using a plate reader at a specific wavelength. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: MV4-11 cells are treated with various concentrations of this compound for a defined time. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the inhibitory effect of this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the biological target identification of this compound.

References

- 1. Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of FLT3(+) CD11c (+) dendritic cells in psoriatic lesions and the anti-psoriatic effect of a selective FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent FMS-Like Tyrosine Kinase 3 Inhibitor, SKLB4771: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of SKLB4771, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document details the compound's activity, relevant experimental protocols for assessing its cytotoxic effects, and the underlying signaling pathways.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound has demonstrated significant potential as a therapeutic agent by effectively inhibiting FLT3 and its downstream signaling pathways, leading to cell proliferation blockage and apoptosis in cancer cells.[1]

Quantitative Cytotoxicity Profile of this compound

The cytotoxic and inhibitory activity of this compound has been evaluated against its primary target, other kinases, and a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Kinase Target | IC50 (nM) |

| Flt3 | 10 |

| Flt4 | 3,700 |

| Aurora A | 1,500 |

| c-Kit | 6,800 |

| FMS | 2,800 |

Data sourced from MedChemExpress.[1]

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 0.006 |

| Jurkat | T-cell Lymphoma | 3.05 |

| Ramos | Burkitt's Lymphoma | 6.25 |

| PC-9 | Lung Cancer | 3.72 |

| H292 | Lung Cancer | 6.94 |

| A431 | Epithelial Carcinoma | 8.91 |

Data sourced from Selleck Chemicals and Taiclone.[2][3]

Experimental Protocols for Cytotoxicity Assessment

This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., MV4-11) in a 96-well plate at a density of 1-4 x 10^4 cells per well. For adherent cell lines, seed at 2-5 x 10^3 cells/well and allow to attach for 24 hours.

-

Compound Treatment: Add an equal volume of medium containing increasing concentrations of this compound to each well. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization:

-

For leukemia cells, add 50 µL of 20% acidified SDS per well to lyse the cells and dissolve the formazan crystals.

-

For other cell lines, 100% DMSO can be used to dissolve the formazan.

-

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a culture flask and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified. Studies on other FLT3 inhibitors in MV4-11 cells have shown an arrest in the G0/G1 phase.[4][5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: FLT3 Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the autophosphorylation of the FLT3 receptor, which in turn blocks the activation of downstream signaling pathways critical for cell survival and proliferation, such as the STAT5 and ERK pathways.[1]

Caption: this compound inhibits FLT3, blocking STAT5 and ERK phosphorylation.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a compound like this compound.

Caption: A generalized workflow for in vitro cytotoxicity screening.

Logical Flow of Apoptosis Detection via Annexin V/PI Staining

The following diagram illustrates the logical gating strategy for identifying different cell populations in an Annexin V/PI flow cytometry experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Structure-Activity Relationship of SKLB4771: A Deep Dive into a Potent FLT3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

SKLB4771, a novel and highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), has emerged as a promising candidate in the landscape of targeted cancer therapies, particularly for Acute Myeloid Leukemia (AML). Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of next-generation FLT3 inhibitors with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, complete with quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The development of this compound (also referred to as compound 20c in its discovery publication) stemmed from SAR studies on a series of 2-(quinazolin-4-ylthio)thiazole derivatives.[1] The core scaffold consists of a quinazoline ring linked to a thiazole (or a bioisosteric equivalent) moiety through a thioether bridge. Systematic modifications of this scaffold have elucidated key structural features essential for potent FLT3 inhibition.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for this compound and its analogs, focusing on modifications at the quinazoline C6, C7 positions, and the thiazole headgroup. The inhibitory activity is presented as the IC50 value against the FLT3-ITD expressing human AML cell line, MV4-11.

Table 1: SAR of Modifications at the Quinazoline C6 and C7 Positions

| Compound | R1 (C6-position) | R2 (C7-position) | MV4-11 IC50 (nM) |

| 1 | -OCH3 | -OCH3 | >10000 |

| 11a | -H | -OCH3 | 5860 |

| 11b | -H | -OCH2CH2-morpholine | 1670 |

| 11c | -H | -O(CH2)3-morpholine | 890 |

| 11d | -H | -O(CH2)4-morpholine | 1230 |

| 11e | -H | -OCH2CH2-piperidine | 2140 |

| 11f | -H | -OCH2CH2-pyrrolidine | 3450 |

| 11g | -H | -OCH2CH2N(CH3)2 | 2870 |

Data sourced from Li et al., J Med Chem. 2012 Apr 26;55(8):3852-66.[1]

Table 2: SAR of Modifications of the Thiazole Headgroup

| Compound | Headgroup | MV4-11 IC50 (nM) |

| 11c | 2-aminothiazole | 890 |

| 20a | 5-(3-p-tolylureido)-[1][2][3]thiadiazole | 11 |

| 20b | 5-(3-m-tolylureido)-[1][2][3]thiadiazole | 15 |

| 20c (this compound) | 5-(3-p-tolylureido)-[1][2][3]thiadiazole | 6 |

| 20d | 5-(3-(4-chlorophenyl)ureido)-[1][2][3]thiadiazole | 8 |

| 20e | 5-(3-(4-methoxyphenyl)ureido)-[1][2][3]thiadiazole | 12 |

Data sourced from Li et al., J Med Chem. 2012 Apr 26;55(8):3852-66.[1]

Key Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway of this compound and the general workflow for its evaluation.

Caption: FLT3 signaling pathway inhibited by this compound.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

In Vitro FLT3 Kinase Inhibition Assay

A standard method to determine the direct inhibitory effect of compounds on FLT3 kinase activity is through a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Principle: This assay quantitatively measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Reagents:

-

Recombinant human FLT3 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compounds (this compound and analogs) dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).[4]

-

Add 2 µl of the FLT3 enzyme solution.[4]

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.[4]

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[4]

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[4]

-

Incubate at room temperature for 40 minutes.[4]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

-

Incubate at room temperature for 30 minutes.[4]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentrations.

-

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound and its analogs is typically assessed using the MTT assay in a relevant cell line.

-

Cell Line: MV4-11, a human acute myeloid leukemia cell line that harbors the FLT3-ITD mutation.[1][5]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with various concentrations of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).[5]

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

-

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to determine the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated forms of target proteins in cell lysates.

-

Procedure:

-

Treat MV4-11 cells with different concentrations of this compound for a specific duration (e.g., 20 hours).[5]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

-

In Vivo Xenograft Mouse Model

To evaluate the in vivo efficacy of this compound, a xenograft model using immunodeficient mice is employed.

-

Animal Model: Female NOD-SCID mice (6-7 weeks old).

-

Procedure:

-

Subcutaneously inject MV4-11 cells into the flank of the mice.

-

When the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20, 40, 100 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., 21 days).[5]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Conclusion

The structure-activity relationship studies of this compound have successfully identified a highly potent and selective FLT3 inhibitor with significant anti-leukemic activity. The key takeaways from the SAR are the importance of the 7-position morpholinopropoxy side chain on the quinazoline core and the 5-(3-p-tolylureido)-[1][2][3]thiadiazole headgroup for optimal potency. The detailed experimental protocols provided herein offer a robust framework for the evaluation of this and other novel FLT3 inhibitors. The continued exploration of the SAR of this chemical scaffold holds great promise for the development of even more effective therapies for AML and other FLT3-driven malignancies.

References

- 1. Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3- morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

Initial Safety and Toxicity Assessment of SKLB4771: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB4771 has emerged as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in the treatment of Acute Myeloid Leukemia (AML). While comprehensive preclinical safety and toxicity data in the public domain remains limited, initial in vivo studies have provided preliminary insights into its safety profile. This technical guide synthesizes the currently available information on the initial safety and toxicity assessment of this compound, presenting the data in a structured format to aid researchers and drug development professionals. The document outlines the reported in vivo observations and provides context through a description of its mechanism of action. It is important to note that this report is based on limited data from a single key study and does not constitute a full preclinical toxicology evaluation.

Introduction

This compound is a novel small molecule inhibitor targeting the receptor tyrosine kinase FLT3.[1][2] Constitutive activation of FLT3 through mutations, such as internal tandem duplications (ITD), is a common driver of AML pathogenesis. This compound has demonstrated potent inhibitory activity against FLT3 with an IC50 of 10 nM.[1][2] The development of targeted therapies like this compound necessitates a thorough evaluation of their safety and toxicity profile to establish a therapeutic window and ensure patient safety in future clinical applications. This document provides a summary of the initial, publicly available safety data for this compound.

Quantitative Data Summary

Comprehensive quantitative toxicological data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not yet publicly available for this compound. The primary source of safety information comes from an in vivo efficacy study in a mouse xenograft model.

Table 1: Summary of In Vivo Observations for this compound in MV4-11 Xenograft Model

| Parameter | 20 mg/kg/day | 40 mg/kg/day | 100 mg/kg/day |

| Animal Model | Nude mice bearing MV4-11 (human AML cell line with FLT3-ITD) xenografts | ||

| Route of Administration | Not explicitly stated, presumed oral gavage based on similar studies | ||

| Duration of Treatment | Not explicitly stated | ||

| Body Weight Changes | No significant weight loss observed | No significant weight loss observed | No significant weight loss observed |

| Clinical Signs of Toxicity | No other obvious signs of toxicity were observed | No other obvious signs of toxicity were observed | No other obvious signs of toxicity were observed |

| Tumor Growth Inhibition | Slowed tumor growth | Slowed tumor growth | Complete tumor regression |

Source: Wei-Wei Li, et al. J Med Chem. 2012 Apr 26;55(8):3852-66.

Experimental Protocols

The following experimental protocol is derived from the primary publication describing the in vivo efficacy and initial safety observations of this compound.

In Vivo Antitumor Efficacy in a Xenograft Model

-

Animal Model: Female athymic nude mice (4-6 weeks old).

-

Cell Line: MV4-11, a human AML cell line expressing the FLT3-ITD mutation.

-

Tumor Implantation: 5 x 10^6 MV4-11 cells were injected subcutaneously into the right flank of the mice.

-

Treatment Initiation: When tumors reached a palpable size (approximately 100-200 mm³), mice were randomized into vehicle control and treatment groups.

-

Drug Administration: this compound was administered at doses of 20, 40, and 100 mg/kg/day. The exact route of administration was not specified in the publication.

-

Monitoring: Tumor size and body weight were measured regularly. The general health of the mice was monitored for any signs of toxicity.

-

Efficacy Endpoint: Tumor growth inhibition.

-

Safety Endpoint: Observation of body weight changes and any visible signs of adverse effects.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: FLT3 Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the constitutively active FLT3 receptor in cancer cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival.

Caption: Inhibition of mutated FLT3 receptor by this compound.

Experimental Workflow for In Vivo Safety Observation

The workflow for the in vivo study from which the initial safety data was derived is a standard procedure for assessing the preliminary efficacy and tolerability of a compound.

References

SKLB4771: A Potent and Selective FLT3 Kinase Inhibitor for Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

SKLB4771 is a novel, potent, and selective small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Activating mutations in FLT3 are one of the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[3] this compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models, primarily by inhibiting the constitutive activation of the FLT3 signaling pathway, which is crucial for the proliferation and survival of AML cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a description of the targeted signaling pathway.

Core Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Human FLT3 Kinase | Cell-free assay | 10 | [1] |

| MV4-11 (FLT3-ITD) | Cell viability | 6 | [2] |

| MOLM-13 (FLT3-ITD) | Cell viability | 35.5 | [4] |

| Jurkat (T-cell lymphoma) | Cell viability | 3050 | [2] |

| Ramos (Burkitt's lymphoma) | Cell viability | 6250 | [2] |

| PC-9 (Lung cancer) | Cell viability | 3720 | [2] |

| H292 (Lung cancer) | Cell viability | 6940 | [2] |

| A431 (Epithelial carcinoma) | Cell viability | 8910 | [2] |

Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

| Dosage (mg/kg/day, i.p.) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| 20 | 21 days | 66 | [2] |

| 40 | 21 days | 84 | [2] |

| 100 | 18 days | Complete tumor regression | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by selectively inhibiting the kinase activity of FLT3. In AML cells harboring FLT3-ITD (internal tandem duplication) mutations, the FLT3 receptor is constitutively activated, leading to the persistent activation of downstream pro-survival and proliferative signaling pathways. This compound effectively blocks the autophosphorylation of FLT3, thereby inhibiting the activation of key downstream effectors, including STAT5 and ERK1/2.[2] This disruption of the FLT3/STAT5/ERK signaling cascade ultimately leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.

Caption: this compound inhibits the FLT3-ITD signaling pathway.

Experimental Protocols

Synthesis of this compound (1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][5][6]thiadiazol-2-yl}-3-p-tolylurea)

A detailed synthesis protocol for this compound is described in the primary literature by Li et al. (2012). The synthesis involves a multi-step process, the key final step of which is the reaction of an appropriate aminothiadiazole precursor with p-tolyl isocyanate. Researchers should refer to the supporting information of this publication for the complete, step-by-step synthesis and characterization of the compound.

In Vitro FLT3 Kinase Assay

A general protocol for a cell-free FLT3 kinase assay can be adapted to test the inhibitory activity of this compound.

-

Reagents and Materials:

-

Recombinant human FLT3 kinase domain.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP.

-

Substrate (e.g., a synthetic peptide).

-

This compound (dissolved in DMSO).

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Add the FLT3 enzyme to each well of the 384-well plate.

-

Add the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of FLT3 Signaling in MV4-11 Cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation of FLT3, STAT5, and ERK in the FLT3-ITD positive AML cell line, MV4-11.

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in appropriate media (e.g., IMDM with 10% FBS).

-

Seed the cells in 6-well plates.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for a specified duration (e.g., 20 hours).[2]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General workflow for Western Blot analysis.

In Vivo Xenograft Model in Mice

This protocol outlines the establishment of a subcutaneous MV4-11 xenograft model to evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

Use immunocompromised mice (e.g., female NOD-SCID mice, 6-7 weeks old).[2]

-

-

Cell Implantation:

-

Harvest MV4-11 cells from culture.

-

Resuspend the cells in a suitable medium (e.g., a mixture of serum-free medium and Matrigel).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Drug Administration:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation (e.g., dissolved in 25% (v/v) PEG400 plus 5% DMSO).[2]

-

Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection once daily.[2]

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Monitor the mice for any signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Conclusion

This compound is a promising preclinical candidate for the treatment of FLT3-driven AML. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, warrant further investigation and development. This technical guide provides a comprehensive overview of the key data and methodologies associated with the preclinical evaluation of this compound, serving as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SKLB4771 in Glioblastoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB4771 is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects in glioblastoma (GBM), the most aggressive form of brain cancer. Existing research on compounds with similar structures and on the molecular landscape of GBM suggests that this compound may exert its anti-cancer effects by targeting key cellular signaling pathways that are frequently dysregulated in this disease. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway for cell survival, proliferation, and resistance to therapy in glioblastoma.[1][2][3] This document provides detailed protocols for the cell culture-based evaluation of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and the PI3K/Akt/mTOR signaling pathway in glioblastoma cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (µM) after 48h | Maximum Inhibition (%) | Notes |

| U87 MG | Data not available | Data not available | PTEN-mutant, highly sensitive to PI3K/Akt pathway inhibition. |

| U251 MG | Data not available | Data not available | PTEN-mutant, commonly used model for GBM research. |

| A172 | Data not available | Data not available | PTEN-wildtype, may exhibit different sensitivity profile. |

| Primary GBM Line 1 | Data not available | Data not available | Closer representation of patient tumor biology. |

Note: Specific IC50 values for this compound are not currently available in the public domain. The values presented here are placeholders and should be determined experimentally. Chrysomycin A, another compound investigated in glioblastoma, exhibited IC50 values of 0.475 µM in U251 and 1.77 µM in U87-MG cells.[4]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in U87 MG Cells

| Treatment | Concentration (µM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | - | Data not available | Data not available | Data not available | Data not available |

| This compound | IC50 | Data not available | Data not available | Data not available | Data not available |

| This compound | 2 x IC50 | Data not available | Data not available | Data not available | Data not available |

Note: The data in this table are illustrative. Experimental determination is required to ascertain the precise effects of this compound on apoptosis and cell cycle distribution.

Table 3: Modulation of PI3K/Akt/mTOR Pathway by this compound in U87 MG Cells

| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio | p-mTOR (Ser2448) / Total mTOR Ratio | p-S6K (Thr389) / Total S6K Ratio |

| Vehicle (DMSO) | - | 1.00 | 1.00 | 1.00 |

| This compound | IC50 | Data not available | Data not available | Data not available |

| This compound | 2 x IC50 | Data not available | Data not available | Data not available |

Note: This table represents expected outcomes based on the proposed mechanism of action. Western blot analysis is required to quantify the actual changes in protein phosphorylation.

Experimental Protocols

Cell Culture and Maintenance of Glioblastoma Cell Lines

Materials:

-

Glioblastoma cell lines (e.g., U87 MG, U251 MG)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25, T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thaw frozen vials of glioblastoma cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete DMEM.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete DMEM.

-

Seed the cells into an appropriately sized cell culture flask.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell growth daily and change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well cell culture plates

-

Glioblastoma cells

-

This compound stock solution (in DMSO)

-

Complete DMEM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

6-well cell culture plates

-

Glioblastoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

-

6-well cell culture plates

-

Glioblastoma cells

-

This compound

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed and treat glioblastoma cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Materials:

-

6-well cell culture plates

-

Glioblastoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed and treat glioblastoma cells with this compound.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for SKLB4771 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB4771 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the pathogenesis of certain types of cancer, particularly Acute Myeloid Leukemia (AML).[1][2][3] Understanding the inhibitory activity of this compound against FLT3 and other kinases is essential for its development as a therapeutic agent. Kinase assays are fundamental in determining the potency and selectivity of kinase inhibitors like this compound. These assays measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate.[4][5] The inhibition of this process by a compound is quantified, typically by determining the half-maximal inhibitory concentration (IC50).

This document provides detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to characterize its inhibitory properties.

Mechanism of Action and Target Profile

This compound is a potent and selective inhibitor of human receptor-type tyrosine-protein kinase FLT3 with an IC50 of 10 nM in cell-free assays.[1][2][3] It has been shown to downregulate the phosphorylation of the FLT3/STAT5/ERK signaling pathway, leading to the blockage of cell proliferation and induction of apoptosis in tumor tissues.[2] While highly selective for FLT3, this compound also exhibits weak inhibitory activity against other kinases at higher concentrations.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been determined through in vitro assays. The following table summarizes the reported IC50 values.

| Kinase Target | IC50 (in vitro) |

| FLT3 | 10 nM |

| Aurora A | 1.5 µM |

| FMS | 2.8 µM |

| FLT4 (VEGFR3) | 3.7 µM |

| c-Kit | 6.8 µM |

| Data sourced from Selleck Chemicals and MedChemExpress.[1][2] |

In cellular assays, this compound potently inhibits the growth of MV4-11 cells, which express the FLT3-ITD mutation, with an IC50 value of 0.006 µM.[1] It shows significantly weaker activity against cell lines that do not rely on FLT3 signaling.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two primary types of kinase assays are recommended for evaluating this compound: a biochemical assay to determine its direct inhibitory effect on purified kinases and a cell-based assay to assess its activity in a physiological context.

Biochemical Kinase Assay (In Vitro)

This protocol is designed to measure the IC50 of this compound against purified FLT3 kinase. It can be adapted for other kinases of interest. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow for Biochemical Kinase Assay

Caption: Workflow for a typical in vitro biochemical kinase assay.

Materials:

-

Purified recombinant FLT3 kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). The final DMSO concentration in the assay should not exceed 1%.[6]

-

-

Set up the Kinase Reaction:

-

In a 96-well plate, add 5 µL of each this compound dilution or DMSO (for positive and negative controls).

-

Add 20 µL of a solution containing the FLT3 kinase in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its Km value for the specific kinase, if known.

-

-

Incubation:

-

Incubate the plate at 30°C for 45-60 minutes.[6]

-

-

Detection:

-

After incubation, allow the plate to equilibrate to room temperature.

-

Add 50 µL of the kinase detection reagent to each well.

-

Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[6]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The "blank" or background value (no kinase) is subtracted from all other readings.[6]

-

Plot the percent inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Kinase Assay (In Situ)

This protocol determines the effect of this compound on FLT3 activity within a cellular environment, for example, by measuring the phosphorylation of a downstream target like STAT5.

Workflow for Cell-Based Phosphorylation Assay

References

Application Notes and Protocols for SK-LB-4771, a Novel FLT3 Inhibitor, in In Vivo Mouse Models

Disclaimer: To date, no specific in vivo dosage or administration protocols for SKLB4771 have been published in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other small molecule FMS-like tyrosine kinase 3 (FLT3) inhibitors in mouse models. These guidelines are intended to serve as a starting point for researchers to develop a robust in vivo experimental plan for this compound. It is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicity studies for any new compound before initiating large-scale efficacy experiments.

Introduction to this compound

This compound is a potent and selective inhibitor of the human receptor-type tyrosine-protein kinase FLT3.[1][2] FLT3 is a member of the class III receptor tyrosine kinase family and plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[3][4][5] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4][5] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.[1][4][5] As a selective FLT3 inhibitor, this compound presents a promising therapeutic agent for cancers driven by aberrant FLT3 signaling.

Data Presentation: In Vivo Dosages of Comparable FLT3 Inhibitors

The following table summarizes the dosages and administration routes of several known FLT3 inhibitors used in preclinical mouse models. This information can guide the design of initial dose-ranging studies for this compound.

| Compound | Mouse Model | Dosage | Route of Administration | Vehicle | Reference |

| Gilteritinib | Xenograft (MV4-11) | 10, 30 mg/kg | Oral (p.o.), daily | Not specified | [6] |

| Quizartinib (AC220) | Myeloproliferative disease model | 10 mg/kg | Oral (p.o.), daily | 5% 2-hydroxypropyl-β-cyclodextrin | [7] |

| CHMFL-FLT3-362 | Xenograft (MV4-11, MOLM-13) | 50, 100, 150 mg/kg | Oral (p.o.), daily | Not specified | [8] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of a novel compound is a critical first step. For many small molecule kinase inhibitors, which are often lipophilic, a common approach involves initial dissolution in an organic solvent followed by dilution in an aqueous vehicle.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to dissolve the compound completely. For example, for a final concentration of 10 mg/mL, you might start by dissolving 10 mg in 100 µL of DMSO.

-

In a separate sterile tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

-

Slowly add the vehicle solution to the dissolved this compound in DMSO while vortexing to prevent precipitation.

-

If necessary, sonicate the solution briefly to ensure complete dissolution.

-

The final solution should be clear. If precipitation occurs, the formulation may need to be optimized.

-

Always prepare fresh dosing solutions on the day of administration.

-

A vehicle-only control group must be included in all experiments to account for any effects of the vehicle itself.[9]

In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study

A dose-finding study is essential to determine a safe and effective dose range for this compound.

Animal Model:

-

Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c) for initial toxicity studies.

Protocol:

-

Start with a low dose, informed by in vitro efficacy data (e.g., 10-100 times the in vitro IC50).

-

Administer a single dose of this compound to a small group of mice (n=3-5 per group) at escalating dose levels (e.g., 10, 30, 100 mg/kg).

-

Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any signs of distress for at least 7-14 days.

-

The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight or other significant signs of toxicity.

-

Once the single-dose MTD is estimated, a multi-dose MTD study can be performed by administering the drug daily for 5-7 days at doses up to the single-dose MTD.

In Vivo Efficacy Study in a Xenograft Mouse Model

Once a safe dose range is established, the efficacy of this compound can be evaluated in a relevant disease model, such as an AML xenograft model.

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are required for xenograft studies.

-

Human AML cell lines with FLT3 mutations (e.g., MV4-11, MOLM-13) are commonly used.[6][8]

Protocol:

-

Inject the AML cells subcutaneously or intravenously into the mice.

-

Allow the tumors to establish to a palpable size (for subcutaneous models) or for the disease to engraft (for disseminated models).

-

Randomize the mice into treatment and control groups (e.g., vehicle, this compound at two different doses below the MTD).

-

Administer this compound or vehicle according to the determined schedule (e.g., daily oral gavage).

-

Monitor tumor growth by caliper measurements (for subcutaneous models) or by monitoring disease progression through bioluminescence imaging or peripheral blood analysis.

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Mandatory Visualizations

Caption: Experimental workflow for in vivo evaluation of a novel FLT3 inhibitor.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]